molecular formula C18H13N3O4 B10757157 2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid

2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid

Cat. No.: B10757157
M. Wt: 335.3 g/mol
InChI Key: BFQRPTKOSYMPOL-VGVGFMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid is a chemically complex and biologically significant compound with intriguing properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid typically involves the condensation of indole derivatives. Commonly, the starting materials are substituted indoles, which are subjected to specific reaction conditions such as:

  • Base-catalyzed reactions to promote condensation.

  • Solvent systems like ethanol or dimethyl sulfoxide.

  • Specific temperature controls ranging from 25°C to 100°C.

Industrial Production Methods: Industrial-scale synthesis often employs continuous flow techniques to maintain precise control over reaction parameters. This ensures a high yield and consistent purity of the compound. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: Undergoes oxidation with reagents like hydrogen peroxide.

  • Reduction: Can be reduced using agents like sodium borohydride.

  • Substitution: Halogenation using bromine or chlorine.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in the presence of acetic acid.

  • Reduction: Sodium borohydride in methanol.

  • Substitution: Halogens (bromine, chlorine) in solvents like dichloromethane.

Major Products

  • Oxidation: Yields higher-order oxides.

  • Reduction: Produces reduced indole derivatives.

  • Substitution: Generates halogenated indole compounds.

Scientific Research Applications

2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid is utilized across various fields:

  • Chemistry: As a precursor in synthetic organic chemistry for developing complex molecules.

  • Biology: Used in studying enzyme interactions and protein folding mechanisms.

  • Medicine: Potential therapeutic agent in targeting specific biochemical pathways.

  • Industry: Applied in the synthesis of advanced materials and dyes.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: Interaction with enzymes such as oxidases and reductases.

  • Pathways Involved: It influences pathways related to oxidative stress and cellular redox states.

  • The compound's reactive oxo group plays a crucial role in its biological activity, enabling it to modulate enzymatic functions and signaling pathways.

Comparison with Similar Compounds

  • Indole-3-acetic acid

  • 2-oxoindoline

  • 7H-indole derivatives

Properties

Molecular Formula

C18H13N3O4

Molecular Weight

335.3 g/mol

IUPAC Name

2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid

InChI

InChI=1S/C18H13N3O4/c22-14(23)9-25-21-16-11-6-2-4-8-13(11)19-17(16)15-10-5-1-3-7-12(10)20-18(15)24/h1-6H,7-9H2,(H,22,23)/b17-15-,21-16-

InChI Key

BFQRPTKOSYMPOL-VGVGFMIESA-N

Isomeric SMILES

C1C=CC=C\2C1=N/C(=C\3/C4=CC=CCC4=NC3=O)/C2=N\OCC(=O)O

Canonical SMILES

C1C=CC=C2C1=NC(=C3C4=CC=CCC4=NC3=O)C2=NOCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.